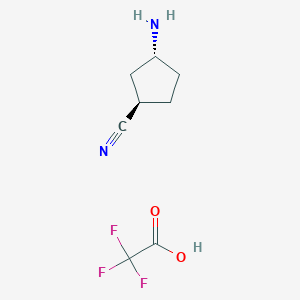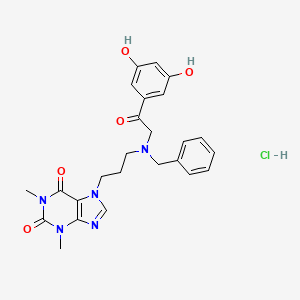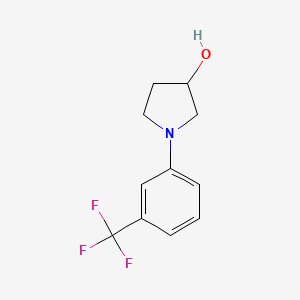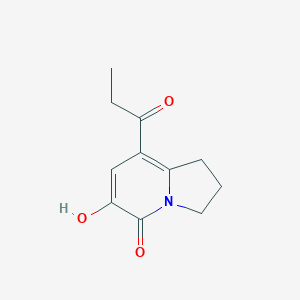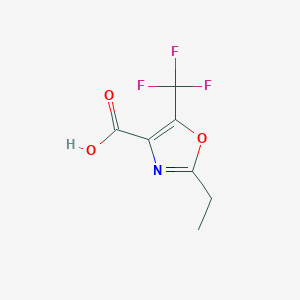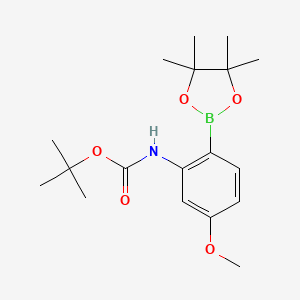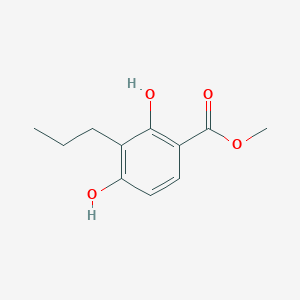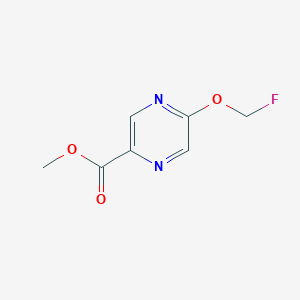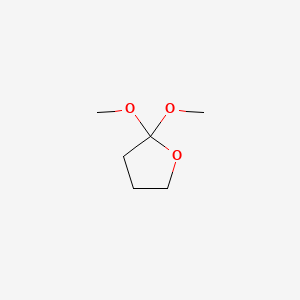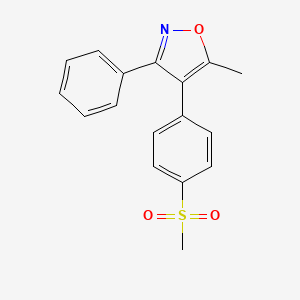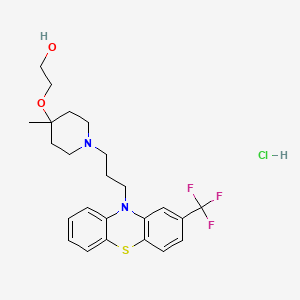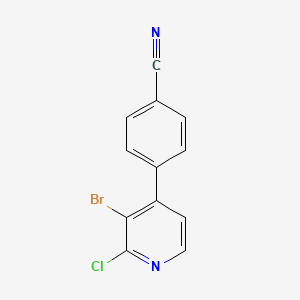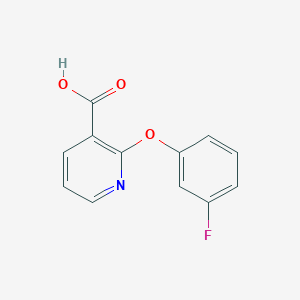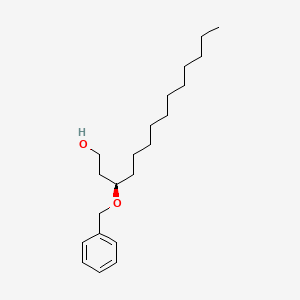
(R)-3-(benzyloxy)tetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Benzyloxy-1-tetradecanol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to the third carbon of a tetradecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxy-1-tetradecanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a tetradecanol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group to form a benzyloxy derivative.
Chiral Resolution: The chiral center at the third carbon is introduced through a chiral resolution process, which can involve the use of chiral catalysts or reagents.
Deprotection: The final step involves the removal of the protecting group to yield ®-3-Benzyloxy-1-tetradecanol.
Industrial Production Methods
Industrial production of ®-3-Benzyloxy-1-tetradecanol may involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-Benzyloxy-1-tetradecanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Benzyloxy-1-tetradecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Benzyloxy-1-tetradecanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The chiral center at the third carbon plays a crucial role in determining the compound’s stereoselectivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Benzyloxy-1-tetradecanol: The enantiomer of ®-3-Benzyloxy-1-tetradecanol, differing in the configuration at the chiral center.
3-Benzyloxy-1-decanol: A shorter chain analog with similar functional groups.
3-Benzyloxy-1-hexadecanol: A longer chain analog with similar functional groups.
Uniqueness
®-3-Benzyloxy-1-tetradecanol is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs.
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3R)-3-phenylmethoxytetradecan-1-ol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3/t21-/m1/s1 |
InChI Key |
BDNJHLQOWXQLQF-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CCO)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


